molecular formula C14H11ClN4OS B11204298 1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11204298
M. Wt: 318.8 g/mol
InChI Key: ZGCGLROMULDJRY-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the 2-chlorophenyl group: This step often involves a substitution reaction where a suitable precursor is reacted with 2-chlorobenzyl chloride.

    Attachment of the thiophen-2-ylmethyl group: This can be done through a nucleophilic substitution reaction using thiophen-2-ylmethylamine.

    Formation of the carboxamide group: This final step involves the reaction of the intermediate with a suitable carboxylic acid derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:

  • 1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylate
  • 1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C14H11ClN4OS

Molecular Weight

318.8 g/mol

IUPAC Name

1-(2-chlorophenyl)-N-(thiophen-2-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C14H11ClN4OS/c15-11-5-1-2-6-13(11)19-9-12(17-18-19)14(20)16-8-10-4-3-7-21-10/h1-7,9H,8H2,(H,16,20)

InChI Key

ZGCGLROMULDJRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)NCC3=CC=CS3)Cl

Origin of Product

United States

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